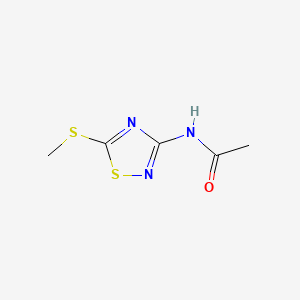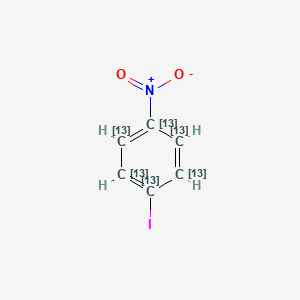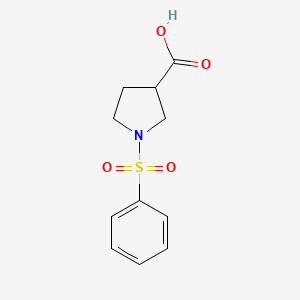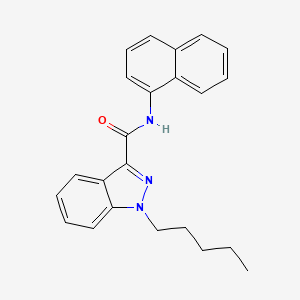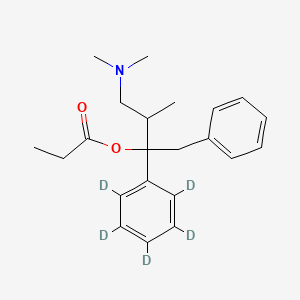
JCWXEQSECOHURK-QFIPXVFZSA-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JCWXEQSECOHURK-QFIPXVFZSA-N is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is commonly used in laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of JCWXEQSECOHURK-QFIPXVFZSA-N is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
JCWXEQSECOHURK-QFIPXVFZSA-N has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have anti-viral properties.
Advantages and Limitations for Lab Experiments
JCWXEQSECOHURK-QFIPXVFZSA-N has several advantages for use in laboratory experiments. It is a synthetic compound, which means that its purity and concentration can be controlled. It is also stable and has a long shelf life. However, the synthesis method is complex, and the compound is expensive to produce. Additionally, the mechanism of action is not fully understood, which limits its potential use in certain experiments.
Future Directions
JCWXEQSECOHURK-QFIPXVFZSA-N has several potential future directions for scientific research. It could be studied further for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It could also be studied for its potential use in treating viral infections. Additionally, further research could be done to understand its mechanism of action and potential side effects.
Conclusion:
JCWXEQSECOHURK-QFIPXVFZSA-N is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. While the mechanism of action is not fully understood, it has several potential future directions for scientific research. Its use in laboratory experiments has several advantages, but the synthesis method is complex and expensive. Overall, JCWXEQSECOHURK-QFIPXVFZSA-N has the potential to be a valuable tool in scientific research.
Synthesis Methods
JCWXEQSECOHURK-QFIPXVFZSA-N is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis method is complex and requires expertise in organic chemistry. The purity of the compound is crucial for its use in scientific research.
Scientific Research Applications
JCWXEQSECOHURK-QFIPXVFZSA-N has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
951770-22-2 |
|---|---|
Molecular Formula |
C22H18N2O6 |
Molecular Weight |
406.394 |
InChI |
InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1 |
InChI Key |
JCWXEQSECOHURK-QFIPXVFZSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
